2-(4-tert-butylbenzoyl)benzoic acid
Description
2-(4-tert-Butylbenzoyl)benzoic acid is a benzoic acid derivative featuring a benzoyl group substituted at the ortho-position (C2) of the aromatic ring and a tert-butyl group at the para-position (C4) of the benzoyl moiety. This structural arrangement confers unique physicochemical properties, including enhanced steric bulk and lipophilicity due to the tert-butyl substituent. Such characteristics influence its solubility, stability, and biological interactions, making it relevant in pharmaceutical and materials science research.
Properties
CAS No. |
146-81-6 |
|---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
2-(4-tert-butylbenzoyl)benzoic acid |
InChI |
InChI=1S/C18H18O3/c1-18(2,3)13-10-8-12(9-11-13)16(19)14-6-4-5-7-15(14)17(20)21/h4-11H,1-3H3,(H,20,21) |
InChI Key |
KFTGETZSJFJXEO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O |
Other CAS No. |
146-81-6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Friedel-Crafts Acylation: One common method for synthesizing benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- involves the Friedel-Crafts acylation of benzoic acid with 4-(1,1-dimethylethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
-
Industrial Production Methods:
Batch Process: In industrial settings, the batch process is often employed, where the reactants are mixed in a reactor, and the reaction is allowed to proceed to completion. The product is then purified through recrystallization or distillation.
Continuous Process: For large-scale production, a continuous process may be used, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method offers advantages in terms of efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation: 2-(4-tert-butylbenzoyl)benzoic acid can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation of the benzoic acid moiety can lead to the formation of carboxylic acids or ketones.
-
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the carbonyl group in the benzoyl moiety to an alcohol.
-
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring can be substituted with various electrophiles such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), alkylating agents (alkyl halides).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 2-(4-tert-butylbenzoyl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on various biological systems, including its potential as an antimicrobial or antifungal agent.
Medicine:
Pharmaceutical Development: It is explored for its potential therapeutic properties, including its use as an active ingredient in drug formulations.
Industry:
Cosmetics: The compound is used in the formulation of cosmetic products, particularly as a UV filter in sunscreens due to its ability to absorb ultraviolet radiation.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an antimicrobial agent by disrupting the cell membrane of microorganisms, leading to cell lysis and death. In the context of UV protection, the compound absorbs ultraviolet radiation, preventing it from penetrating the skin and causing damage.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 2-(4-tert-butylbenzoyl)benzoic acid, highlighting substituent effects on properties and bioactivity:
Key Findings:
Substituent Effects on Binding Affinity :
- The tert-butyl group in 2-(4-tert-butylbenzoyl)benzoic acid likely enhances hydrophobic interactions in receptor binding compared to methyl or methoxy analogs. For example, 2-(4-methylbenzoyl)benzoic acid exhibits a ΔGbinding of −8.2 kcal/mol for the T1R3 receptor, while methoxy-substituted analogs show reduced affinity (ΔGbinding = −7.9 kcal/mol) due to competing electronic effects .
- Chloro-substituted analogs (e.g., 2-(4-chlorobenzoyl)benzoic acid) prioritize industrial over biological applications due to their reactivity and polarity .
Physicochemical Properties :
- The tert-butyl group increases molecular weight and logP values, reducing aqueous solubility but improving membrane permeability. This contrasts with nitro-substituted derivatives (e.g., 2-tert-butyl-4-nitrobenzoic acid), where the nitro group drastically alters electronic properties and reactivity .
- 4-tert-Butylbenzoic acid (unsubstituted at C2) demonstrates lower steric hindrance, making it more suitable for crystallization and material science applications .
Synthetic Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
